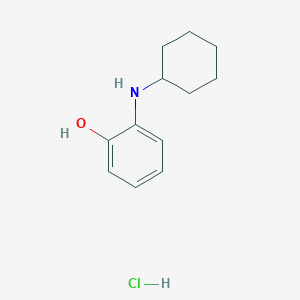

2-(Cyclohexylamino)phenol hydrochloride

Description

Historical Trajectory of Substituted Aminophenols in Organic and Inorganic Chemistry

Aminophenols are organic compounds that feature both an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene (B151609) ring. researchgate.net Their history is intertwined with the growth of the chemical industry in the 19th and 20th centuries. Initially synthesized through processes like the reduction of nitrophenols, they quickly became recognized as highly versatile intermediates. researchgate.netgoogle.com This versatility stems from the reactivity of both the amino and hydroxyl functional groups, which allows for a wide array of chemical transformations, including alkylation, acylation, and diazonium salt formation. researchgate.net

The three primary isomers—2-aminophenol (B121084), 3-aminophenol (B1664112), and 4-aminophenol (B1666318)—each exhibit distinct properties and applications. researchgate.netwikipedia.org For instance, 2-aminophenol and 4-aminophenol are prone to oxidation, turning yellow-brown or pink-purple when exposed to air, while 3-aminophenol is comparatively stable. researchgate.net This reactivity profile has dictated their use and handling procedures throughout history. Their principal historical and ongoing use has been as precursors in the synthesis of a vast range of products, most notably in the photographic and dye industries. researchgate.net The development of processes to produce these compounds, such as the catalytic hydrogenation of nitrophenols or the Bamberger rearrangement of phenylhydroxylamine, marked significant advancements in industrial organic synthesis. wikipedia.orgacs.org

Foundational Significance and Research Rationale for 2-(Cyclohexylamino)phenol (B12499949) Hydrochloride

2-(Cyclohexylamino)phenol hydrochloride (CAS No. 1171154-61-2) is a substituted aminophenol that serves as a building block in modern chemical research. biosynth.com Its foundational significance lies in its structure: a phenol (B47542) ring substituted with both a hydroxyl group and a secondary amine where a cyclohexyl group is attached to the nitrogen. The hydrochloride salt form enhances the compound's stability and solubility, particularly in aqueous media, which is often advantageous for laboratory use. ontosight.ai

The rationale for its use in research is primarily as a versatile small molecule scaffold. biosynth.com The presence of reactive sites—the phenolic hydroxyl group, the secondary amine, and the aromatic ring—allows it to be a starting point or intermediate for the synthesis of more complex molecules with specific, targeted properties. Researchers utilize such building blocks to construct novel compounds for investigation in various fields, including medicinal chemistry and materials science.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1171154-61-2 |

| Molecular Formula | C12H18ClNO |

| Molecular Weight | 227.73 g/mol |

| Melting Point | 258 °C |

| SMILES | C1CCC(CC1)NC2=CC=CC=C2O.Cl |

This data is compiled from multiple chemical data sources. biosynth.comguidechem.combldpharm.com

Overview of Key Research Domains for Aminophenol Derivatives

The family of aminophenol derivatives is integral to numerous domains of scientific research, underscoring the importance of specific compounds like this compound as tools for innovation.

Pharmaceutical Synthesis : Aminophenols are critical starting materials in the pharmaceutical industry. researchgate.nettaylorandfrancis.com The most prominent example is 4-aminophenol, which is the final intermediate in the industrial synthesis of paracetamol (acetaminophen). wikipedia.orgnih.gov Research continues into synthesizing new aminophenol derivatives as analogues to existing drugs, aiming to create safer or more effective therapeutic agents with analgesic and antipyretic properties. nih.gov Furthermore, various derivatives are explored for a wide spectrum of biological activities, including antioxidant, antibacterial, and cytotoxic effects for potential use in different therapies. nih.goveurekaselect.com

Dye and Pigment Industry : Historically, aminophenols have been foundational to the dye industry. researchgate.net They serve as precursors for azo dyes, sulfur dyes, and other classes of colorants used in textiles and other materials. researchgate.net

Catalysis : In materials science, aminophenols play a role in the synthesis of catalysts. For instance, 4-aminophenol is produced through the catalytic reduction of 4-nitrophenol (B140041), a reaction often used to test the efficiency of new nanocatalysts. taylorandfrancis.comtaylorandfrancis.comresearchgate.net The aminophenol product itself can also be used to create more complex molecules, such as Schiff base ligands, which can form complexes with transition metals for various catalytic applications. researchgate.net

Organic Synthesis Intermediates : Beyond specific applications, aminophenols are broadly used as versatile intermediates in organic synthesis. researchgate.netwikipedia.org Their ability to undergo a variety of chemical reactions makes them valuable building blocks for constructing complex organic molecules for academic and industrial research. researchgate.net

Table 2: Key Research Applications of Aminophenol Derivatives

| Research Domain | Specific Application Examples |

| Pharmaceuticals | Precursor for paracetamol; Synthesis of novel analgesic, antioxidant, and antimicrobial compounds. wikipedia.orgnih.govnih.gov |

| Dye Industry | Intermediate for azo dyes and sulfur dyes. researchgate.net |

| Catalysis | Synthesis of metal-complexing ligands; Product in testing catalytic reduction of nitrophenols. researchgate.netresearchgate.net |

| Materials Science | Formation of Schiff base ligands for creating functional metal complexes. researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(cyclohexylamino)phenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10;/h4-5,8-10,13-14H,1-3,6-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAKGRZTUXWKCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC=C2O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Investigations of 2 Cyclohexylamino Phenol Hydrochloride

Electrophilic and Nucleophilic Reactivity Profiles of the Phenol (B47542) and Amine Moieties

The phenol moiety is characterized by the hydroxyl (-OH) group attached to the benzene (B151609) ring. The oxygen atom's lone pairs and their delocalization into the aromatic system make the phenol group electron-rich. This enhances the nucleophilicity of the aromatic ring, making it susceptible to attack by electrophiles (electrophilic aromatic substitution). The hydroxyl group is an activating, ortho-, para-directing group, meaning electrophilic attack is favored at positions 2, 4, and 6. In 2-(Cyclohexylamino)phenol (B12499949), with substituents at positions 1 and 2, electrophilic attack would be directed to positions 4 and 6. Upon deprotonation to the corresponding phenoxide ion, the nucleophilic character of the oxygen atom is significantly increased. nih.gov

The amine moiety , a secondary amine (cyclohexylamino), also possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. It can readily react with a variety of electrophiles. However, in the hydrochloride salt form, this amine is protonated to form a cyclohexylammonium group. This protonation neutralizes its nucleophilicity, as the lone pair is no longer available for donation. The reactivity of the amine is therefore highly dependent on the pH of the medium.

The table below summarizes the dual reactivity profiles of the functional groups in 2-(Cyclohexylamino)phenol.

| Functional Group | Reactivity Type | Conditions/Explanation | Potential Reactants |

| Phenol (-OH) | Nucleophile | The oxygen lone pairs and activated aromatic ring attack electron-deficient species. | Alkyl halides, Acyl chlorides, Aldehydes |

| Electrophile | Reactivity at the hydroxyl proton for deprotonation. | Strong bases | |

| Amine (-NH-) | Nucleophile | The nitrogen lone pair attacks electron-deficient species. Requires deprotonation from the ammonium (B1175870) salt form. | Alkyl halides, Carbonyl compounds |

| Electrophile | The acidic proton on the nitrogen (in the ammonium form) can be abstracted by a base. | Bases |

Oxidative and Reductive Transformations of the Compound

2-(Cyclohexylamino)phenol hydrochloride can undergo both oxidative and reductive transformations, targeting the aminophenol core.

Oxidative Transformations: Aminophenols are generally susceptible to oxidation. The oxidation of o-aminophenol derivatives can be complex, often proceeding through a two-electron, two-proton process to form a quinone-imine species. This transformation can be initiated by chemical oxidants or electrochemical methods. stackexchange.com The presence of both an electron-donating hydroxyl group and an amino group on the same ring facilitates oxidation. researchgate.net In the presence of certain metal ions like copper, o-aminophenols can generate reactive oxygen species, indicating prooxidant activity. nih.gov The oxidation process is often pH-dependent. stackexchange.com

Reductive Transformations: The reduction of the phenol moiety is more challenging but can be achieved under specific catalytic conditions. Catalytic hydrogenation of phenols can lead to the corresponding cyclohexanol (B46403) derivatives. A more relevant transformation in this context is reductive amination, where phenols can be converted to cyclohexylamines. researchgate.net This process involves the hydrogenation of the aromatic ring and subsequent reaction with an amine. For 2-(Cyclohexylamino)phenol, harsh reduction conditions could potentially reduce the benzene ring to a cyclohexane (B81311) ring.

Protonation and Deprotonation Equilibria and Their Influence on Chemical Reactivity

The compound possesses two acidic protons: one on the phenolic hydroxyl group and one on the ammonium nitrogen (as it is a hydrochloride salt). The state of protonation is crucial as it directly influences the molecule's nucleophilicity and its ability to act as a ligand. stackexchange.com

Ammonium Deprotonation: The cyclohexylammonium group is acidic and will deprotonate to yield the free secondary amine. The pKa for a typical secondary anilinium ion is around 4-5.

Phenol Deprotonation: The phenolic hydroxyl group is weakly acidic. The pKa for phenol itself is approximately 10. brainly.com The presence of the amino group might slightly alter this value.

The equilibrium can be represented as follows: HO-C₆H₄-NH₂⁺-R ⇌ HO-C₆H₄-NH-R ⇌ ⁻O-C₆H₄-NH-R (Protonated form ⇌ Neutral form ⇌ Phenoxide form)

The chemical reactivity is profoundly affected by these equilibria. In acidic conditions, the amine is protonated and non-nucleophilic. As the pH increases, the amine is deprotonated, becoming a potent nucleophile. At higher pH values, the phenol deprotonates to the phenoxide, which is an even stronger nucleophile and a better coordinating agent for metal ions. brainly.com The specific pH determines which functional group is the more reactive site.

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles and Chelation Modes of 2-(Cyclohexylamino)phenol Derivatives

2-(Cyclohexylamino)phenol is an excellent candidate for a bidentate ligand. Ligands are molecules that donate electron pairs to a central metal atom to form a coordination complex. mdpi.com The design of this molecule allows for the formation of a stable five-membered chelate ring upon coordination to a metal center through the phenolate (B1203915) oxygen and the amine nitrogen.

Key design principles include:

Bidentate Nature: The presence of two donor atoms (O and N) allows for chelation.

Spatial Arrangement: The ortho positioning of the hydroxyl and amino groups is ideal for forming a stable, low-strain five-membered ring with a metal ion.

Hard-Soft Character: The ligand possesses a "hard" oxygen donor and a borderline "soft" nitrogen donor, allowing it to coordinate with a wide range of metal ions.

Steric Influence: The bulky cyclohexyl group on the nitrogen atom can influence the geometry of the resulting metal complex, potentially preventing polymerization and favoring the formation of mononuclear species.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 2-(Cyclohexylamino)phenol typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. unn.edu.ngresearchgate.net The hydrochloride salt would first need to be neutralized with a base to generate the free ligand.

A general synthetic route is: 2-(Cyclohexylamino)phenol·HCl + Base → 2-(Cyclohexylamino)phenol n [2-(Cyclohexylamino)phenol] + MClₓ → M[2-(Cyclohexylamino)phenolate]ₙ + n HCl (where M is a metal ion)

The resulting complexes are characterized using various spectroscopic and analytical techniques to determine their structure and bonding.

| Characterization Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Disappearance of the O-H stretch and shifts in C-N and C-O stretching frequencies confirm coordination. researchgate.net |

| UV-Visible Spectroscopy | Shows shifts in absorption bands due to ligand-to-metal or metal-to-ligand charge transfer. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Provides information on the structure of diamagnetic complexes in solution. |

| X-ray Crystallography | Gives the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. researchgate.net |

| Elemental Analysis | Confirms the stoichiometry of the metal-ligand complex. mdpi.com |

Redox Properties and Electron Transfer Processes in Metal-Aminophenol Systems

The oxidation process can be complex, but a common pathway involves the oxidation of the aminophenolate ligand to a radical species or further to a quinone-imine form. The metal center can stabilize these oxidized ligand forms. These electron transfer processes are fundamental to the catalytic activity of some metal-aminophenol complexes in various chemical transformations. The study of these redox properties often involves techniques like cyclic voltammetry, which can reveal the potentials at which electron transfer events occur. researchgate.net

Reactivity and Stability of Coordinated 2-(Cyclohexylamino)phenol Ligands

The coordination of the 2-(cyclohexylamino)phenol ligand to a metal center significantly alters its electronic structure, and consequently, its reactivity and stability. As a derivative of o-aminophenol, it is classified as a "redox non-innocent" ligand. derpharmachemica.combohrium.com This means the ligand can exist in multiple, stable oxidation states (amidophenolate, iminosemiquinonate radical, and iminoquinone), actively participating in the redox chemistry of the resulting metal complex. derpharmachemica.com

The stability of metal complexes containing aminophenol-type ligands is influenced by the nature of the metal ion and the specific structure of the ligand. Coordination typically occurs through the phenolate oxygen and the amino nitrogen, forming a stable chelate ring. The stability of these complexes can be quantified by stability constants, which are determined experimentally. For instance, kinetic studies of the interaction between iron(III) and o-aminophenol have been conducted to understand the formation and stability of such complexes. acs.org

Upon coordination, the aminophenol ligand can be more susceptible to oxidation. Studies on cobalt complexes with substituted 2-aminophenols have shown that reaction with molecular oxygen can lead to ligand-based oxidation, forming ligand-centered radicals. derpharmachemica.comnih.gov This process is often central to the catalytic activity of these complexes in aerobic oxidation reactions. nih.gov The reactivity is a result of strong electronic coupling between the metal's d-orbitals and the ligand's π-system, which facilitates electron transfer. derpharmachemica.com The specific reactivity of a coordinated 2-(cyclohexylamino)phenol ligand would depend on the metal center, its oxidation state, and the reaction conditions. For example, in cobalt complexes, both Co(II) and Co(III) species have been shown to be catalytically competent in the aerobic oxidative cyclization of aminophenol ligands. nih.gov

The table below summarizes key bond lengths from a representative cobalt(III) complex containing aminophenol-derived ligands, illustrating the structural parameters upon coordination.

| Bond | Ligand Type | Bond Length (Å) | Reference Compound |

|---|---|---|---|

| Co-N | Bidentate Aminophenolate | 1.9373(15) | Co₂(III)(tBu₂APH)₂(tBu₂AP)₂(μ-tBu₂BAP)₂ nih.gov |

| Co-N | Bridging Amidophenolate | 1.9172(14) | |

| Co-O | Bidentate Aminophenolate | 1.9176(12) | |

| Co-O | Bridging Amidophenolate | 1.9104(12) |

Detailed Mechanistic Elucidation of Chemical Transformations (e.g., Spectroscopic, Kinetic, Isotopic Labeling Studies)

Understanding the precise pathway by which coordinated 2-(cyclohexylamino)phenol undergoes chemical transformations requires detailed mechanistic studies. These investigations typically employ a combination of spectroscopic, kinetic, and isotopic labeling techniques to identify intermediates, determine reaction rates, and trace the movement of atoms.

Spectroscopic Studies: Spectroscopic methods are essential for identifying reactants, products, and transient intermediates.

FTIR Spectroscopy: Changes in the vibrational frequencies of the N-H and phenolic C-O bonds upon coordination provide direct evidence of the ligand binding to the metal center. In related Schiff base complexes derived from 2-aminophenol (B121084), a shift in the C=N stretching frequency is a key indicator of complexation. unn.edu.ng

UV-Visible Spectroscopy: This technique is used to monitor the progress of reactions in solution and to study the electronic structure of the complexes. The appearance of new absorption bands can indicate the formation of reaction intermediates, such as ligand-based radicals, which are often highly colored. nih.gov Time-course studies using UV-Vis spectroscopy allow for the determination of reaction kinetics. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic species, such as complexes containing Co(II) or ligand-based radicals, EPR is a powerful tool. It can confirm the presence of unpaired electrons and provide information about their electronic environment, which was used to support the formation of a ligand-radical intermediate in the aerobic oxidation of a Co(II)-aminophenol complex. nih.gov

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can reveal the structure of the complex in solution. A downfield shift of the azomethine proton in a related zinc complex confirmed its coordination to the metal ion. ias.ac.in

Kinetic Studies: Kinetic analysis provides quantitative data on reaction rates and the factors that influence them, such as reactant concentrations and temperature. For example, the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318), a related transformation, follows a Langmuir-Hinshelwood model where all reaction steps occur on the catalyst surface. acs.org Kinetic studies on the oxidation of o-aminophenol have shown the reactions to follow first-order kinetics. researchgate.net Such studies for transformations of coordinated 2-(cyclohexylamino)phenol would help establish the rate-determining step and formulate a rate law consistent with a proposed mechanism.

The following table presents kinetic data for the base hydrolysis of related iron(II) Schiff base complexes, illustrating how rate constants can be determined under various conditions.

| Complex | Solvent (% MeOH) | [OH⁻] (mol dm⁻³) | kobs (s⁻¹) |

|---|---|---|---|

| Complex 1 | 10 | 0.01 | 0.35 x 10⁻³ |

| 40 | 0.01 | 1.86 x 10⁻³ | |

| Complex 2 | 20 | 0.02 | 0.43 x 10⁻³ |

| 40 | 0.02 | 1.82 x 10⁻³ | |

| Complex 3 | 30 | 0.03 | 0.60 x 10⁻³ |

| 40 | 0.03 | 1.29 x 10⁻³ |

Data adapted from a kinetic study on the base hydrolysis of iron(II) complexes with pyridyl–quinolyl Schiff base ligands.

Isotopic Labeling Studies: Isotopic labeling is an unambiguous method for determining reaction mechanisms by tracing the path of atoms from reactants to products. For example, in the dehydrogenative synthesis of N-functionalized 2-aminophenols, an ¹⁸O-labeling study was conducted using TEMPO-¹⁸O as the oxidant. The incorporation of ¹⁸O into the aminophenol product confirmed that the oxygen atom originated from the TEMPO oxidant. researchgate.net Similarly, in a proposed transformation of coordinated 2-(cyclohexylamino)phenol, labeling the oxygen atom of the phenol, the nitrogen of the amine, or atoms within the cyclohexyl ring could provide definitive evidence for bond-forming and bond-breaking steps, such as intramolecular rearrangements or the source of atoms from external reagents. nih.gov

Advanced Analytical Characterization Techniques for Research on 2 Cyclohexylamino Phenol Hydrochloride

Advanced Chromatographic Methods for Purity and Separation Research

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound like 2-(Cyclohexylamino)phenol (B12499949) hydrochloride, which is a salt and possesses polar functional groups (hydroxyl and secondary amine), direct GC-MS analysis is challenging due to its low volatility and potential for thermal degradation in the injector port. Therefore, a crucial step in the analytical workflow is derivatization, which converts the analyte into a more volatile and thermally stable form. researchgate.net

The most common derivatization strategies for compounds containing hydroxyl and amine groups are silylation and acylation. researchgate.net For 2-(Cyclohexylamino)phenol hydrochloride, a two-step process might be employed: first, neutralization of the hydrochloride salt to the free base, followed by reaction with a derivatizing agent. Agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on both the phenol (B47542) and the amine groups with trimethylsilyl (TMS) groups. Alternatively, acylation using reagents like trifluoroacetic anhydride can be performed. oup.com

Once derivatized, the compound can be readily separated on a non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. thermofisher.com The GC oven temperature is programmed to ramp up, ensuring the separation of the analyte from any impurities or byproducts from the derivatization reaction. irjet.net

Following chromatographic separation, the eluting derivative enters the mass spectrometer. In the ion source (typically using Electron Ionization at 70 eV), the molecule undergoes fragmentation, producing a unique mass spectrum that serves as a chemical fingerprint. The fragmentation pattern for the derivatized 2-(Cyclohexylamino)phenol would be expected to show characteristic ions. Key fragmentation pathways would likely include:

Molecular Ion (M+) : The peak corresponding to the intact derivatized molecule.

Loss of a Methyl Group : A characteristic [M-15]+ peak from the TMS derivative.

Alpha-Cleavage : Fission of the bond adjacent to the nitrogen atom, leading to the loss of a cyclohexyl radical or related fragments.

Benzylic Cleavage : Fragmentation of the bond between the phenol ring and the amino group.

Fragments of the Cyclohexyl Ring : A series of ions corresponding to the fragmentation of the cyclohexane (B81311) ring.

The resulting mass spectrum allows for unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. Quantitative analysis can also be performed with high sensitivity and selectivity. irjet.net

Table 1: Predicted GC-MS Fragmentation Data for a Di-TMS Derivative of 2-(Cyclohexylamino)phenol

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Interpretation |

| 335 | [C18H33NOSi2]+ | Molecular Ion (M+) |

| 320 | [M - CH3]+ | Loss of a methyl group from a TMS moiety |

| 262 | [M - C5H11]+ | Loss of a pentyl radical from the cyclohexyl ring |

| 194 | [C6H4(OTMS)NH]+ | Fragment containing the silylated phenol and amine |

| 167 | [C6H4(OTMS)]+ | Silylated phenoxy cation |

| 73 | [Si(CH3)3]+ | Trimethylsilyl cation (base peak) |

Electroanalytical Methods for Redox Behavior Investigation

Electroanalytical techniques, such as cyclic voltammetry (CV), are invaluable for investigating the redox properties of electroactive molecules like this compound. fiveable.me These methods provide insights into the oxidation and reduction potentials of the compound, the stability of the resulting species, and the kinetics of electron transfer. The electroactivity of 2-(Cyclohexylamino)phenol is primarily associated with the phenolic hydroxyl group, which can be oxidized. irispublishers.com

A typical CV experiment would involve dissolving the compound in a suitable solvent containing a supporting electrolyte and scanning the potential of a working electrode (e.g., glassy carbon) versus a reference electrode. The resulting plot of current versus potential is called a cyclic voltammogram.

For 2-(Cyclohexylamino)phenol, the voltammogram is expected to show an anodic (oxidation) peak corresponding to the oxidation of the phenolic group. irispublishers.com This process likely involves the transfer of one electron and one proton to form a phenoxy radical. nih.gov The position of this peak on the potential axis (the oxidation potential) is a measure of how easily the compound loses an electron.

The reversibility of this redox process can be assessed by examining the reverse scan for a corresponding cathodic (reduction) peak. fiveable.me An irreversible or quasi-reversible process, where the corresponding reduction peak is absent or shifted, would suggest that the initially formed phenoxy radical is unstable and undergoes subsequent chemical reactions. nih.gov The secondary amine group could also be oxidized, but this would typically occur at a significantly higher positive potential than the phenolic hydroxyl group.

By studying the effect of pH on the cyclic voltammogram, a Pourbaix diagram (a plot of potential vs. pH) can be constructed. This allows for the determination of the number of protons involved in the redox reaction, confirming the proton-coupled electron transfer mechanism characteristic of phenols. nih.gov These studies are crucial for understanding how the compound might behave in different chemical environments and its potential interactions within biological systems or industrial processes involving redox reactions.

Table 2: Predicted Electrochemical Properties of 2-(Cyclohexylamino)phenol

| Parameter | Predicted Value (vs. Ag/AgCl) | Description |

| First Oxidation Potential (Epa) | +0.5 to +0.8 V | Potential for the oxidation of the phenolic hydroxyl group to a phenoxy radical. |

| Process Type | Irreversible or Quasi-reversible | The initially formed radical is likely to be reactive and may undergo further reactions. |

| pH Dependence | Nernstian slope of ~59 mV/pH unit | Indicates the involvement of one proton for every electron transferred in the oxidation process. |

Thermal Analysis (e.g., TGA, DSC) for Decomposition Mechanisms

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability and decomposition pathways of pharmaceutical compounds like this compound. nih.gov When used in combination, TGA provides quantitative information about mass changes as a function of temperature, while DSC measures the heat flow associated with thermal events, such as melting and decomposition. nih.gov

A TGA thermogram for this compound would be expected to display a multi-step decomposition profile. The initial weight loss, occurring at a lower temperature, would likely correspond to the loss of hydrogen chloride (HCl), representing approximately 16% of the total molecular weight. Following this dehydrochlorination, the resulting 2-(cyclohexylamino)phenol molecule would undergo further degradation at higher temperatures. The decomposition of phenolic compounds can be complex, often involving the cleavage of the C-N bond and the breakdown of the aromatic and cyclohexyl rings. scielo.brresearchgate.net

The DSC thermogram provides complementary information. It would typically show a sharp endothermic peak corresponding to the melting point of the compound. This melting may be immediately followed by or overlap with exothermic peaks, which signify the energy released during the decomposition processes. americanpharmaceuticalreview.com The correlation of DSC peaks with TGA weight loss steps allows for a comprehensive understanding of the thermal events. For instance, a DSC event without a corresponding TGA weight loss indicates a phase transition (like melting or crystallization), whereas an event with a simultaneous weight loss confirms decomposition. americanpharmaceuticalreview.com

The degradation of phenolic structures at elevated temperatures often follows first-order kinetics. scielo.br The decomposition pathway likely involves the formation of phenoxy radicals, which can then decompose to form products like cyclopentadienyl radicals and carbon monoxide. researchgate.net The analysis of the gaseous products evolved during TGA, for example by coupling the TGA to a mass spectrometer (TGA-MS), could provide definitive identification of the decomposition products and elucidate the precise degradation mechanism.

Table 3: Predicted Thermal Analysis Data for this compound

| Technique | Temperature Range (°C) | Event | TGA Weight Loss (%) | DSC Heat Flow |

| DSC | 180 - 200 | Melting | 0% | Endothermic |

| TGA/DSC | 200 - 280 | Decomposition Step 1 (Loss of HCl) | ~16% | Exothermic |

| TGA/DSC | 280 - 450 | Decomposition Step 2 (Organic moiety) | ~84% | Complex Exothermic |

Theoretical and Computational Chemistry Studies on 2 Cyclohexylamino Phenol Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. rsc.org These first-principles methods solve the Schrödinger equation for a given system, providing detailed information about its electronic distribution and energy levels. ornl.govlsu.edu For 2-(Cyclohexylamino)phenol (B12499949) hydrochloride, such calculations can elucidate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Conformational Analysis and Orbital Studies (HOMO-LUMO)

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. semanticscholar.orgnih.gov It is particularly effective for performing conformational analysis to identify the most stable three-dimensional arrangement of the atoms in 2-(Cyclohexylamino)phenol hydrochloride. By calculating the energies of different conformers, the lowest-energy (ground state) geometry can be determined. semanticscholar.org

A key aspect of DFT studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. semanticscholar.orgresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| Energy of HOMO | -5.89 | Electron-donating ability |

| Energy of LUMO | -1.23 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | 4.66 | Chemical reactivity and stability |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. uni-muenchen.dewisc.edu For this compound, NBO analysis can provide a detailed picture of the intramolecular and intermolecular interactions, such as hydrogen bonding. researchgate.netdergipark.org.tr It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. uni-muenchen.de

This analysis can quantify the stabilization energies associated with charge transfer between filled (donor) and empty (acceptor) orbitals, which is indicative of the strength of specific interactions. uni-muenchen.deresearchgate.net NBO analysis also provides information about the hybridization of atomic orbitals and the charge distribution on each atom. researchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) | Interaction Type |

|---|---|---|---|

| O(LP) | N-H(σ) | 15.2 | Intramolecular Hydrogen Bond |

| C=C(π) | C=C(π) | 25.8 | π-π* interaction in the phenol (B47542) ring |

Molecular Dynamics Simulations for Solution-Phase Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into its behavior in a solution phase, such as its interactions with solvent molecules. nih.govmdpi.comchemrxiv.org These simulations can model how the compound dissolves and how it interacts with surrounding water or organic solvent molecules. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic parameters for this compound. For instance, theoretical calculations can determine the nuclear magnetic resonance (NMR) chemical shifts for both proton (¹H) and carbon-¹³ (¹³C) atoms. semanticscholar.orgnih.gov These predicted shifts can be compared with experimental data to confirm the molecular structure and assign the observed NMR signals. mdpi.comresearchgate.net

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be calculated. semanticscholar.org These theoretical vibrational spectra can aid in the interpretation of experimental spectra by assigning specific vibrational modes to the observed absorption bands. nih.gov

| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|---|---|

| C1 (Phenolic) | 155.2 | - | O-H stretch | 3450 |

| C2 (Phenolic) | 118.9 | - | N-H stretch | 3320 |

| C (Cyclohexyl) | 52.4 | 3.1 | C-N stretch | 1280 |

Computational Modeling of Ligand-Metal Interactions and Catalytic Cycles

The phenolic and amino groups in this compound make it a potential ligand for metal ions. Computational modeling can be employed to study the interactions between this compound and various metal centers. researchgate.net These calculations can predict the geometry of the resulting metal complex, the strength of the metal-ligand bonds, and the electronic structure of the complex.

Furthermore, computational methods can be used to investigate the role of such metal complexes in catalytic cycles. By mapping the potential energy surface of a reaction, theoretical calculations can identify transition states and intermediates, providing a detailed mechanism for the catalytic process. This can aid in the design of new and more efficient catalysts.

Studies on Intermolecular Interactions and Non-Covalent Forces (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient)

Understanding the intermolecular interactions and non-covalent forces is crucial for explaining the solid-state properties of this compound, such as its crystal packing and melting point. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions in a crystal structure. mq.edu.aumdpi.comnih.govnih.gov It maps the electron density distribution around a molecule, highlighting the regions involved in close contacts with neighboring molecules. mdpi.com

The Hirshfeld surface can be color-coded to represent different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. researchgate.net Additionally, techniques like the Reduced Density Gradient (RDG) analysis can be used to identify and characterize weak non-covalent interactions within the crystal lattice. researchgate.net

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 45.2 | Van der Waals interactions |

| O···H/H···O | 25.8 | Hydrogen bonding |

| C···H/H···C | 18.5 | Weak C-H···π and other contacts |

Derivatives, Analogues, and Structure Reactivity Relationship Studies of 2 Cyclohexylamino Phenol Hydrochloride

Synthetic Exploration of Structurally Modified 2-(Cyclohexylamino)phenol (B12499949) Analogues

The synthesis of analogues of 2-(cyclohexylamino)phenol is crucial for developing new compounds and understanding their properties. A prominent and modern approach involves the dehydrogenative aromatization of cyclohexanones with various primary amines. nih.gov This transition-metal-free method utilizes an oxidant like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) to construct N-functionalized 2-aminophenols in a single step from readily available starting materials. nih.govresearchgate.net This strategy is notable for its broad substrate scope and tolerance of various functional groups, simplifying the synthesis of polyfunctionalized 2-aminophenols. nih.gov

The general procedure involves reacting a primary amine with a cyclohexanone (B45756) derivative in the presence of TEMPO in a solvent such as 1,4-dioxane (B91453) at elevated temperatures. nih.gov The reaction proceeds through the condensation of the amine and cyclohexanone to form an enamine or imine intermediate, which then undergoes dehydrogenation to yield the aromatic aminophenol product. researchgate.net A key aspect of this method is the role of in situ generated water, which can protect the 2-(alkylamino)phenol product from over-oxidation to the corresponding benzoxazole (B165842) by forming hydrogen bonds. nih.gov

The versatility of this dehydrogenation-driven reaction allows for the synthesis of a wide array of analogues by varying both the amine and the cyclohexanone component. For instance, aliphatic amines (α-mono-, di-, and tri-substituted) and various anilines can be successfully coupled with substituted cyclohexanones bearing alkyl or aryl groups at different positions. nih.govresearchgate.net

Below is a table summarizing the synthesis of various 2-(alkylamino)phenol analogues using this method.

| Amine | Cyclohexanone | Product | Yield (%) |

| Cyclohexylamine | 4-Phenylcyclohexanone | 2-(Cyclohexylamino)-5-phenylphenol | 78% |

| n-Hexylamine | 4-Phenylcyclohexanone | 2-(n-Hexylamino)-5-phenylphenol | 85% |

| Benzylamine | 4-tert-Butylcyclohexanone | 2-(Benzylamino)-5-tert-butylphenol | 75% |

| Aniline (B41778) | Cyclohexanone | 2-(Phenylamino)phenol | 82% |

| 4-Methoxyaniline | 4-Methylcyclohexanone | 5-Methyl-2-((4-methoxyphenyl)amino)phenol | 88% |

Data compiled from studies on dehydrogenative synthesis of N-functionalized 2-aminophenols. nih.govresearchgate.net

Further derivatization can be achieved through subsequent reactions. For example, the phenolic hydroxyl group can be methylated to form an ether, or the entire aminophenol scaffold can undergo cyclization reactions with agents like cyanogen (B1215507) bromide or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) to form benzoxazole derivatives. nih.govacs.orgnih.gov

Systematic Investigation of Substituent Effects on Chemical Reactivity

The chemical reactivity of 2-(cyclohexylamino)phenol analogues is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents alter the electron density of the ring and the properties of the hydroxyl and amino groups, thereby affecting the molecule's behavior in chemical reactions. youtube.com

The hydroxyl group is a strong activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions. libretexts.orgnumberanalytics.com The reactivity in these reactions is modulated by other substituents on the ring.

Electron-donating groups (EDGs) , such as alkyl (-R) or alkoxy (-OR) groups, increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, decrease the ring's electron density, deactivating it towards EAS. youtube.com

Substituents also affect the acidity of the phenolic proton (pKa) and the O–H bond dissociation enthalpy (BDE). EDGs generally increase the pKa (making the phenol (B47542) less acidic) and increase the BDE, whereas EWGs decrease the pKa (making it more acidic) and lower the BDE. researchgate.netscilit.com These properties are critical for applications such as antioxidant activity, where a lower BDE facilitates hydrogen atom transfer to radicals. cmu.edu

The following table illustrates the predicted effect of various substituents on the reactivity and properties of the phenol ring.

| Substituent (at para-position to -OH) | Type | Effect on EAS Reactivity | Effect on Phenolic pKa |

| -OCH3 | EDG (strong) | Strongly Activating | Increases (less acidic) |

| -CH3 | EDG (weak) | Activating | Increases (less acidic) |

| -H | Neutral | Baseline | Baseline |

| -Cl | EWG (weak) | Deactivating (ortho, para-directing) | Decreases (more acidic) |

| -NO2 | EWG (strong) | Strongly Deactivating (meta-directing) | Decreases (more acidic) |

This table is based on established principles of substituent effects on phenol reactivity. youtube.comscilit.com

Conformational Analysis of Derivatives and Their Impact on Properties

Conformational analysis examines the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.comaccessscience.com For derivatives of 2-(cyclohexylamino)phenol, the most significant conformational flexibility arises from the cyclohexane (B81311) ring and the rotation around the C-N bond.

The cyclohexane ring predominantly exists in a low-energy chair conformation to minimize angle and torsional strain. chemistrysteps.com In this conformation, substituents can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring). For the N-cyclohexyl group, the bulky aminophenol substituent strongly prefers the equatorial position to avoid steric hindrance known as 1,3-diaxial interactions. utdallas.edu The energy difference between the equatorial and axial conformers determines their equilibrium distribution. utdallas.edu

Molecular mechanics calculations and NMR spectroscopy are powerful tools for studying these conformational preferences. nih.gov The specific conformation adopted by a derivative can have a substantial impact on its physical and chemical properties. For example, the orientation of the amino and hydroxyl groups relative to each other and to the rest of the molecule can influence intramolecular hydrogen bonding, crystal packing, and the ability to bind to a receptor or a metal center. nih.gov A change in conformation can alter the molecule's dipole moment and steric profile, which in turn affects its solubility, melting point, and chemical reactivity.

| Conformer Feature | Description | Impact on Properties |

| Cyclohexane Chair | Lowest energy conformation of the six-membered ring. | Defines the overall shape and steric accessibility of the molecule. |

| Equatorial Substituent | Substituent on the cyclohexane ring points away from the ring's average plane. | Energetically favored for bulky groups, minimizing steric strain. utdallas.edu |

| Axial Substituent | Substituent is perpendicular to the ring's average plane. | Energetically disfavored for bulky groups due to 1,3-diaxial interactions. |

| Intramolecular H-Bonding | Hydrogen bond between the phenolic -OH and the amino -NH or a substituent. | Can lock the molecule into a specific conformation, affecting acidity and reactivity. |

Structure-Reactivity Relationships in Catalytic and Complexation Processes

The aminophenol moiety is an excellent bidentate ligand, capable of coordinating with a wide range of metal ions through the nitrogen of the amino group and the oxygen of the deprotonated phenolate (B1203915) group. researchgate.netmdpi.com This ability allows derivatives of 2-(cyclohexylamino)phenol to form stable metal complexes that can function as catalysts or materials with interesting electronic and magnetic properties. nih.gov

The relationship between the ligand's structure and the resulting complex's reactivity is a central theme in coordination chemistry. researchgate.netrsc.org

Electronic Effects : The electronic properties of the ligand, tuned by substituents on the aromatic ring, directly impact the electron density at the metal center. Electron-donating groups on the ligand increase the electron density on the metal, which can enhance its catalytic activity in oxidative addition reactions. Conversely, electron-withdrawing groups make the metal center more electrophilic, which can be beneficial for other catalytic steps. researchgate.net

Steric Effects : The steric bulk of the ligand, particularly the cyclohexyl group and any substituents, plays a critical role in controlling the coordination geometry around the metal ion. rsc.org It can create a specific pocket or cavity, influencing substrate selectivity in catalytic reactions by allowing only molecules of a certain size and shape to access the active site. researchgate.net

Some aminophenol-type ligands are considered "redox non-innocent," meaning the ligand itself can participate in redox processes, acting as an electron reservoir. mdpi.com This property is crucial in many catalytic cycles where the metal complex must facilitate multi-electron transformations. mdpi.com

| Metal Ion | Ligand Type | Application of Complex | Structural Influence |

| Fe(III) | Polyphenols | Formation of Metal-Phenolic Networks (MPNs) for biomedical applications. nih.gov | Multiple phenol groups allow for extensive cross-linking and network formation. |

| Cu(I)/Cu(II) | Aminophenols | Catalysis (e.g., oxidation, C-S coupling). researchgate.net | The ligand's structure controls the redox potential and accessibility of the copper center. |

| Mn(I) | Phenol-phosphine | Model complexes for studying O-H bond weakening and activation. rsc.org | Coordination to the metal center weakens the phenolic O-H bond, facilitating proton-coupled electron transfer. |

| Ti(IV) | Calixarenes (polyphenols) | Catalysis (e.g., polymerization, water splitting). researchgate.net | The macrocyclic structure creates a defined cavity that influences substrate binding and reactivity. |

Supramolecular Assembly and Intermolecular Interactions in Derivatives

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, larger structures through non-covalent intermolecular interactions. mdpi.com For derivatives of 2-(cyclohexylamino)phenol, the primary forces driving this self-assembly are hydrogen bonding and van der Waals forces, with potential contributions from π-π stacking if additional aromatic rings are present. nih.gov

The principles of crystal engineering are used to understand and predict how these interactions will guide the formation of specific crystalline structures, including cocrystals. nih.govul.ie The aminophenol scaffold contains both hydrogen bond donors (-OH and -NH) and acceptors (the oxygen and nitrogen lone pairs), making it highly adept at forming robust intermolecular networks. saspublishers.com

Hydrogen Bonding : The strong, directional nature of hydrogen bonds makes them the most important interaction for directing supramolecular assembly in these systems. nih.gov They can lead to the formation of predictable patterns, or "supramolecular synthons," such as chains, dimers, or sheets. researchgate.net For example, the phenol-phenolate interaction (O-H···O⁻) is a particularly strong and reliable charge-assisted hydrogen bond used in designing ionic cocrystals. nih.gov

π-π Stacking : If the molecule contains other aromatic rings (e.g., a phenyl substituent), face-to-face or offset stacking of these rings can provide additional stabilization to the supramolecular structure. mdpi.com

The interplay and hierarchy of these interactions determine the final three-dimensional structure of the material in the solid state, which in turn governs its macroscopic properties like solubility and melting point. nih.govmdpi.com

Future Directions and Emerging Research Avenues for 2 Cyclohexylamino Phenol Hydrochloride

Integration with Computational Chemistry and Machine Learning for Predictive Design

The confluence of computational chemistry and machine learning is set to revolutionize the study of 2-(Cyclohexylamino)phenol (B12499949) hydrochloride. These powerful tools can accelerate the discovery and optimization of derivatives with desired properties, bypassing traditional trial-and-error methodologies.

Predictive Modeling of Physicochemical Properties: Machine learning algorithms, trained on datasets of known phenol (B47542) derivatives, can predict various properties of novel 2-(Cyclohexylamino)phenol hydrochloride analogs. researchgate.netchemrxiv.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular descriptors with specific functionalities, enabling the in silico screening of vast virtual libraries. researchgate.netnih.gov

Reaction Optimization and Yield Prediction: Machine learning models are increasingly being used to predict the optimal conditions for chemical reactions, including temperature, catalysts, and solvents, to maximize yield and minimize byproducts. chemrxiv.org This approach can be applied to the synthesis of this compound derivatives, leading to more efficient and cost-effective production.

Elucidation of Reaction Mechanisms: Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide profound insights into the reaction mechanisms involving this compound. researchgate.net By modeling transition states and reaction intermediates, researchers can gain a deeper understanding of the underlying chemical transformations.

Table 1: Potential Applications of Computational Tools in this compound Research

| Computational Approach | Application Area | Predicted Outcome |

| Machine Learning (QSAR) | Predictive Design | Identification of derivatives with enhanced properties. researchgate.net |

| Machine Learning | Synthesis Optimization | Increased reaction yields and reduced costs. chemrxiv.org |

| Density Functional Theory (DFT) | Mechanistic Studies | Detailed understanding of reaction pathways. researchgate.net |

Exploration of Sustainable and Atom-Economical Synthetic Pathways

In line with the principles of green chemistry, future research will focus on developing more environmentally friendly and efficient methods for synthesizing this compound and its analogs. nih.govekb.eg

Atom Economy: The concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, will be a key consideration. jk-sci.comrsc.org Synthetic routes that proceed via addition or cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions. nih.gov

Green Solvents and Catalysts: The development of synthetic protocols that utilize benign solvents, such as water or ethanol (B145695), and employ reusable catalysts will be a priority. rsc.org For instance, one-pot syntheses can significantly reduce waste and improve efficiency. rsc.org

Reductive N-Alkylation: Greener approaches for the N-alkylation of aminophenols, a key step in the synthesis of compounds like this compound, are being explored. rsc.orgnih.gov These methods aim to replace hazardous reagents with more sustainable alternatives.

Advanced In Situ Spectroscopic Techniques for Mechanistic Insights

To gain a more comprehensive understanding of the chemical processes involving this compound, the application of advanced in situ spectroscopic techniques will be crucial. These methods allow for the real-time monitoring of reactions, providing valuable data on reaction kinetics and the formation of transient intermediates. rsc.orgnih.gov

Real-Time Reaction Monitoring: Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can track the concentration of reactants, intermediates, and products as a reaction progresses. rsc.org This information is invaluable for elucidating complex reaction mechanisms.

Identification of Short-Lived Intermediates: Mass spectrometry techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), can be coupled with photochemical or electrochemical methods to detect and characterize fleeting reaction intermediates. nih.gov

Understanding Catalytic Cycles: For catalyzed reactions, in situ spectroscopy can help to identify the active catalytic species and unravel the intricate steps of the catalytic cycle. rsc.org

Development of Novel Materials with Tailored Properties

The unique chemical structure of this compound, featuring both a phenol and a secondary amine group, makes it an attractive building block for the synthesis of novel materials with tailored properties.

Polymer and Nanocomposite Synthesis: Aminophenol derivatives can be used as monomers in polymerization reactions to create functional polymers. nih.govrsc.org For example, poly(m-aminophenol) has been investigated for its potential in environmental remediation. nih.gov The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability or specific binding capabilities.

Metal-Organic Frameworks (MOFs): The coordination of aminophenol ligands with metal ions can lead to the formation of two-dimensional (2D) metal-organic frameworks. mdpi.com These materials possess a layered structure and have potential applications in areas such as lubrication and catalysis.

Functional Scaffolds: The aminophenol scaffold is a versatile platform for the development of materials for a range of applications, from tissue engineering to electronics. researchgate.netnih.gov The specific substituents on the aromatic ring and the amine nitrogen can be varied to fine-tune the properties of the resulting materials.

Table 2: Potential Material Applications of this compound

| Material Type | Potential Application | Key Feature |

| Functional Polymers | Environmental Remediation, Specialty Coatings | Thermal stability, chelation properties. nih.gov |

| Metal-Organic Frameworks | Catalysis, Lubricants | Layered structure, tunable porosity. mdpi.com |

| Nanocomposites | Advanced Materials | Enhanced mechanical and thermal properties. nih.gov |

Multidisciplinary Research at the Interface of Organic, Inorganic, and Materials Chemistry

The future of research on this compound lies in a multidisciplinary approach that bridges the traditional boundaries between different fields of chemistry. umich.edubradford.ac.uk

Synergistic Catalysis: Combining principles from both organic and inorganic chemistry can lead to the development of novel catalytic systems for the synthesis and functionalization of this compound.

Hybrid Materials: The integration of organic molecules like this compound with inorganic components can result in the creation of hybrid materials with unique electronic, optical, or magnetic properties. ox.ac.uk

Bio-inspired Materials: Drawing inspiration from biological systems, researchers can design and synthesize new materials based on the this compound scaffold for applications in areas such as drug delivery and biosensing.

By embracing these emerging research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovations at the forefront of chemical science.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 2-(Cyclohexylamino)phenol hydrochloride, and what critical parameters influence reaction yield?

- Methodological Answer : A generalized synthesis involves reacting 2-hydroxybenzophenone derivatives with cyclohexylamine in methanol at 50°C for 24 hours, followed by NaBH4 reduction. Key parameters include solvent polarity (methanol optimizes nucleophilic attack), stoichiometric excess of cyclohexylamine (1.2 equivalents), and reaction temperature (50°C balances kinetics and side reactions). Post-reaction purification via column chromatography (hexane/EtOAc, 10:1) ensures high purity (85–88% yield) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, cyclohexyl protons at δ 1.0–2.5 ppm) and carbon types (e.g., methoxy carbons at ~55 ppm).

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.

- TLC (Rf analysis) : Monitors reaction progress (e.g., Rf = 0.19–0.23 in hexane/EtOAc). Data cross-validation ensures structural fidelity .

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Desiccate to avoid hygroscopic degradation. For short-term use, refrigeration (4°C) in amber vials minimizes photolytic decomposition .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron density distributions to predict nucleophilic/electrophilic sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes), while QSAR models correlate structural features (e.g., cyclohexyl substituents) with activity .

Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC50 values under identical pH/temperature).

- Structural validation : Re-synthesize disputed compounds and re-analyze via NMR/HRMS to confirm purity.

- Dose-response curves : Test activity across concentrations (e.g., 0.1–100 µM) to identify non-linear effects .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Prep-HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve polar by-products.

- Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to enhance crystal lattice formation.

- LC-MS monitoring : Track elution profiles in real-time to isolate high-purity fractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.